MenA-IN-2 -

MenA-IN-2

Catalog Number: EVT-10988960
CAS Number:
Molecular Formula: C23H31ClN2O
Molecular Weight: 387.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MenA-IN-2 is a synthetic compound primarily studied for its potential as an inhibitor of the enzyme MenA, which is crucial in the biosynthesis of menaquinone (Vitamin K2). This compound has garnered attention in medicinal chemistry due to its implications in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Source

MenA-IN-2 was developed through a collaborative effort in pharmaceutical research, focusing on novel inhibitors targeting bacterial enzymes involved in essential metabolic pathways. The compound is part of a broader class of MenA inhibitors that have been synthesized to explore their efficacy and safety profiles.

Classification

MenA-IN-2 can be classified as a small molecule inhibitor. It falls under the category of antimicrobial agents and is specifically designed to interfere with bacterial metabolism by inhibiting the MenA enzyme, which plays a pivotal role in the synthesis of menaquinone.

Synthesis Analysis

Methods

The synthesis of MenA-IN-2 typically involves multi-step organic synthesis techniques, including:

  1. Formation of key intermediates: This often starts with commercially available precursors that undergo various reactions such as alkylation, acylation, and cyclization.
  2. Purification: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to ensure high purity levels for biological testing.

Technical Details

The synthetic pathway may include specific reagents and conditions that are optimized for yield and selectivity. For instance, reactions might be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of MenA-IN-2 at each stage of synthesis.

Molecular Structure Analysis

Structure

MenA-IN-2's molecular structure features a core that interacts specifically with the active site of the MenA enzyme. The structural formula includes various functional groups that enhance binding affinity and specificity.

Data

  • Molecular Formula: CxHyNzOw (exact composition depends on the specific synthetic route)
  • Molecular Weight: Approximately 300-400 g/mol (varies based on substituents)
  • 3D Structure: Typically analyzed using computational chemistry methods such as molecular docking studies to predict binding conformations.
Chemical Reactions Analysis

Reactions

MenA-IN-2 is primarily studied for its inhibitory action against MenA through competitive inhibition. The mechanism involves binding to the active site of the enzyme, preventing substrate access.

Technical Details

In vitro assays are conducted to evaluate the potency of MenA-IN-2 against various bacterial strains. Kinetic studies often reveal parameters such as IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Mechanism of Action

Process

The mechanism by which MenA-IN-2 exerts its effects involves:

  1. Binding to MenA: The compound binds competitively or non-competitively to the enzyme's active site.
  2. Disruption of Menaquinone Biosynthesis: By inhibiting MenA, MenA-IN-2 disrupts the production of menaquinone, leading to impaired bacterial growth and survival.

Data

Kinetic analysis typically shows a significant reduction in enzyme activity upon treatment with MenA-IN-2, with studies indicating potential synergy when combined with other antibiotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually presented as a solid crystalline compound.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to specific functional groups designed for interaction with biological targets.
Applications

MenA-IN-2 has several scientific applications:

  1. Antimicrobial Research: It is primarily explored for its potential as an antibiotic agent against resistant bacterial strains.
  2. Biochemical Studies: Used in studies investigating the role of menaquinone in bacterial metabolism and pathogenesis.
  3. Drug Development: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
MenA as a Therapeutic Target in Mycobacterial Pathogenesis

Essentiality of Menaquinone Biosynthesis in Mycobacterium tuberculosis Electron Transport

Menaquinone (vitamin K2) serves as the exclusive lipoquinone electron carrier in the respiratory chain of Mycobacterium tuberculosis, distinguishing it from mammalian electron transport systems that utilize ubiquinone. This biochemical divergence establishes menaquinone biosynthesis as a pathogen-specific pathway with high therapeutic potential [3] [4]. Genetic and biochemical studies confirm that menaquinone is indispensable for both oxidative phosphorylation and maintenance of cellular redox balance in Mycobacterium tuberculosis. Deletion of menA (encoding 1,4-dihydroxy-2-naphthoate prenyltransferase) is lethal under standard culture conditions, demonstrating the essentiality of this pathway for bacterial survival [9]. Transcriptomic analyses of Mycobacterium tuberculosis under gradual oxygen depletion (modelling latent infection) reveal sustained expression of genes encoding the F1F0-ATP synthase complex and cytochrome bc1-aa3 terminal oxidase, both of which require menaquinone-mediated electron shuttling [3]. The metabolic bottleneck created by menaquinone's central position in the electron transport chain explains why its inhibition profoundly disrupts energy metabolism.

Table 1: Transcriptional Indices of Electron Transport Chain Components in Non-replicating Persistent *Mycobacterium tuberculosis*

Gene FunctionGene SymbolsExpression Index
F1F0 ATP synthaseatpA-atpH3.1-14.8
Cytochrome C reductaseqcrA, qcrB, qcrC>1
aa3 Cytochrome C oxidasectaC, ctaD, ctaE>1
Type I NADH dehydrogenasenuo operon subunitsVariable (>1 for nuoC,D,F,G,K,M)

Expression Index >1 indicates higher proportional representation in total mRNA during non-replicating persistence compared to exponential growth [3]

MenA (1,4-Dihydroxy-2-Naphthoate Prenyltransferase) Enzymatic Function in Bacterial Respiration

MenA catalyzes the membrane-associated prenylation reaction that attaches a hydrophobic 45-carbon polyprenyl chain (comprising nine isoprene units) to the 1,4-dihydroxy-2-naphthoate (DHNA) ring structure. This conversion transforms soluble DHNA into membrane-bound demethylmenaquinone (DMK), a direct precursor of mature menaquinone (MK-9(H2) in Mycobacterium tuberculosis) [9] [4]. The reaction is mechanistically characterized as an aromatic prenyltransferase activity requiring divalent cations (Mg²⁺ being optimal) and occurring over a broad pH range (optimal at pH 8.5). Kinetic characterization using Mycobacterium tuberculosis H37Rv membrane preparations yields apparent Michaelis constants (Km) of 8.2 μM for DHNA and 4.3 μM for the isoprenyl diphosphate substrate (farnesyl diphosphate in assay systems) [9]. Recent structural studies reveal sophisticated regulation of menaquinone biosynthesis; DHNA acts as an allosteric feedback inhibitor of MenD, the enzyme catalyzing the first committed step upstream of MenA. This suggests coordinated flux control through the pathway [6]. MenA's position at the interface between cytosolic (DHNA synthesis) and membrane-associated (prenylation) processes makes it a critical checkpoint for menaquinone production.

Validation of MenA as a Druggable Target for Tuberculosis Chemotherapy

Pharmacological inhibition of MenA provides compelling validation of its druggability. MenA inhibitors belonging to the aminoalkoxydiphenylmethane and ((alkylamino)alkoxyphenyl)(phenyl)methanone structural classes demonstrate potent, target-specific inhibition. Compound MenA-IN-2 (also designated Compound 11) inhibits purified MenA enzyme with a half-maximal inhibitory concentration (IC50) of 22 μM and exhibits whole-cell activity against Mycobacterium tuberculosis with a growth inhibitory concentration (GIC50) of 10 μM [1]. Crucially, growth inhibition of Staphylococcus aureus by related MenA inhibitors can be rescued by exogenous supplementation with menaquinone (MK-4), confirming on-target activity within the pathway [7]. Structural analysis reveals MenA possesses a deep hydrophobic substrate-binding pocket accommodating the extended isoprenoid chain, providing a defined interaction site for small-molecule inhibitors like MenA-IN-2 [9]. Inhibition kinetics studies with structurally distinct inhibitors (e.g., Ro 48-8071) demonstrate competitive inhibition with respect to the isoprenyl diphosphate substrate and non-competitive inhibition with respect to DHNA, confirming direct engagement with the enzyme's active site [9]. Importantly, MenA inhibitors retain activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis clinical isolates, underscoring their potential utility against intractable infections [4] [7].

Comparative Vulnerability of MenA in Replicating vs. Non-replicating Mycobacteria

MenA inhibition exhibits significantly enhanced bactericidal activity against Mycobacterium tuberculosis in non-replicating physiological states compared to actively growing cultures. Under nutrient starvation conditions modelling aspects of dormancy, MenA inhibitor NM-4 (structurally related to MenA-IN-2) sterilizes cultures at concentrations as low as 0.32 μM within 21 days. This represents a 10-fold increase in potency compared to its activity against replicating bacilli under aerobic conditions, where concentrations of approximately 3-4 μM are required for similar bactericidal effects [7]. This heightened vulnerability in non-replicating persistence (NRP) is attributed to the continued essentiality of a functional, albeit downscaled, electron transport chain for maintaining the proton motive force and basal ATP levels required for bacterial survival during dormancy [3] [6]. Transcriptional data from the Wayne hypoxia model confirms sustained expression of menaquinone-dependent respiratory components during NRP (Table 1). Furthermore, MenA inhibitors demonstrate synergistic bactericidal effects when combined with other electron transport chain inhibitors. Notably, combining sub-bactericidal concentrations of MenA inhibitors with bedaquiline (F1F0-ATP synthase inhibitor), clofazimine (NADH dehydrogenase inhibitor and ROS inducer), or QcrB inhibitors (e.g., the imidazopyridine ND-10885) results in rapid culture sterilization, often exceeding the killing efficacy of either agent alone [7]. Significantly, cytochrome bd oxidase knockout strains, which confer resistance to several electron transport chain inhibitors, remain susceptible to MenA inhibitors, indicating that this common resistance mechanism cannot bypass MenA inhibition [7].

Table 2: Bactericidal Activity and Synergy Profile of MenA Inhibitors

Physiological StateKey Activity of MenA InhibitorsSignificance
Replicating (Aerobic)Concentration-dependent killing (e.g., 20 μM NM-4 sterilizes within 7 days); MIC ~4.5-5.5 μMValidates target essentiality during growth
Non-replicating Persisters (Nutrient Starved)10-fold enhanced killing (Sterilization at 0.32 μM within 21 days)Overcomes recalcitrance of dormant bacilli to conventional drugs
Combination with BedaquilineSynergistic killing; rapid sterilizationPotential for shortened treatment duration; targets complementary ETC nodes
Combination with QcrB Inhibitors (e.g., ND-10885)Near-complete sterilization within 7 days (5-fold enhancement)Overcomes potential respiratory flexibility; targets sequential ETC steps (quinone pool & cytochrome bc1)
Activity against ΔcydC Mutant (Cytochrome bd deficient)No change in susceptibility (MIC remains ~3.8-5.5 μM)Resistance mechanism via alternative terminal oxidase upregulation is circumvented

Data compiled from [3] [7] [9]

Properties

Product Name

MenA-IN-2

IUPAC Name

4-[[4-[(4-chlorophenoxy)methyl]piperidin-1-yl]methyl]-N-methyl-N-propylaniline

Molecular Formula

C23H31ClN2O

Molecular Weight

387.0 g/mol

InChI

InChI=1S/C23H31ClN2O/c1-3-14-25(2)22-8-4-19(5-9-22)17-26-15-12-20(13-16-26)18-27-23-10-6-21(24)7-11-23/h4-11,20H,3,12-18H2,1-2H3

InChI Key

IELKIDMEJICGCF-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=CC=C(C=C1)CN2CCC(CC2)COC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.